molecular formula C16H21N3O2 B7699446 N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Katalognummer B7699446
Molekulargewicht: 287.36 g/mol
InChI-Schlüssel: SOCFICJVEMEITR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as IBOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IBOP is a highly potent and selective ligand for the cannabinoid receptor type 2 (CB2), which is known to play a crucial role in the immune system and inflammation.

Wirkmechanismus

N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide exerts its effects by binding to CB2 receptors and activating downstream signaling pathways. CB2 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins. Activation of CB2 receptors leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of pro-inflammatory cytokine production and the modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the inhibition of pro-inflammatory cytokine production, and the reduction of inflammation. It has also been shown to have neuroprotective effects and can promote neuronal survival in various models of neurodegenerative diseases. Additionally, this compound has been shown to have analgesic effects and can reduce pain in various models of neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, its well-established synthesis method, and its ability to modulate immune responses and reduce inflammation. However, this compound also has some limitations, such as its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of more potent and selective CB2 receptor agonists, the investigation of its potential therapeutic applications in various autoimmune diseases and neurodegenerative diseases, and the exploration of its potential as a novel analgesic agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and to evaluate its potential as a drug candidate.

Synthesemethoden

The synthesis of N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of N-isobutyl-3-hydroxypropanamide with o-tolyl isocyanate and acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white solid with a high purity of over 99%. The synthesis method of this compound has been well-established, and the compound can be easily produced on a large scale.

Wissenschaftliche Forschungsanwendungen

N-isobutyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in the field of immunology and inflammation. CB2 receptors are predominantly expressed in immune cells and have been shown to play a crucial role in regulating immune responses. This compound is a highly selective CB2 receptor agonist that can modulate immune responses and reduce inflammation. It has been shown to have therapeutic potential in the treatment of various autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

Eigenschaften

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11(2)10-17-14(20)8-9-15-18-16(19-21-15)13-7-5-4-6-12(13)3/h4-7,11H,8-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCFICJVEMEITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.